molecular formula C16H17ClN2O3S B4182582 2-{[2-(2-Chloro-5-methylphenoxy)butanoyl]amino}thiophene-3-carboxamide

2-{[2-(2-Chloro-5-methylphenoxy)butanoyl]amino}thiophene-3-carboxamide

Cat. No.: B4182582
M. Wt: 352.8 g/mol
InChI Key: PPLZEVVXCUZKOM-UHFFFAOYSA-N
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Description

2-{[2-(2-Chloro-5-methylphenoxy)butanoyl]amino}thiophene-3-carboxamide is an organic compound with a complex structure that includes a thiophene ring, a chlorinated phenoxy group, and a butanoyl amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2-Chloro-5-methylphenoxy)butanoyl]amino}thiophene-3-carboxamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 2-methylphenol to produce 2-chloro-5-methylphenol. This is followed by the reaction with butanoyl chloride to form 2-(2-chloro-5-methylphenoxy)butanoyl chloride.

    Amidation Reaction: The phenoxy intermediate is then reacted with thiophene-3-carboxamide in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2-Chloro-5-methylphenoxy)butanoyl]amino}thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-{[2-(2-Chloro-5-methylphenoxy)butanoyl]amino}thiophene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving thiophene derivatives.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{[2-(2-Chloro-5-methylphenoxy)butanoyl]amino}thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(2-chlorophenoxy)butanoyl]amino}-3-thiophenecarboxamide
  • 2-{[2-(2-methylphenoxy)butanoyl]amino}-3-thiophenecarboxamide
  • 2-{[2-(2-chloro-5-methylphenoxy)propionyl]amino}-3-thiophenecarboxamide

Uniqueness

2-{[2-(2-Chloro-5-methylphenoxy)butanoyl]amino}thiophene-3-carboxamide is unique due to the combination of its chlorinated phenoxy group and thiophene carboxamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

2-[2-(2-chloro-5-methylphenoxy)butanoylamino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S/c1-3-12(22-13-8-9(2)4-5-11(13)17)15(21)19-16-10(14(18)20)6-7-23-16/h4-8,12H,3H2,1-2H3,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPLZEVVXCUZKOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=CS1)C(=O)N)OC2=C(C=CC(=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[2-(2-Chloro-5-methylphenoxy)butanoyl]amino}thiophene-3-carboxamide
Reactant of Route 2
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2-{[2-(2-Chloro-5-methylphenoxy)butanoyl]amino}thiophene-3-carboxamide
Reactant of Route 3
2-{[2-(2-Chloro-5-methylphenoxy)butanoyl]amino}thiophene-3-carboxamide
Reactant of Route 4
2-{[2-(2-Chloro-5-methylphenoxy)butanoyl]amino}thiophene-3-carboxamide
Reactant of Route 5
2-{[2-(2-Chloro-5-methylphenoxy)butanoyl]amino}thiophene-3-carboxamide
Reactant of Route 6
2-{[2-(2-Chloro-5-methylphenoxy)butanoyl]amino}thiophene-3-carboxamide

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